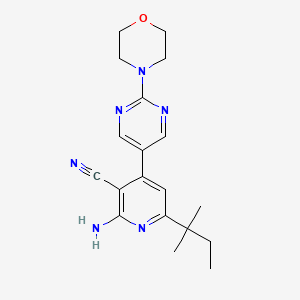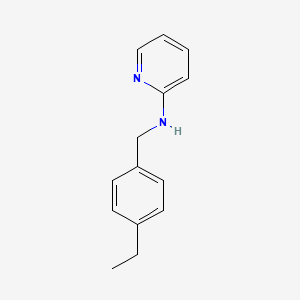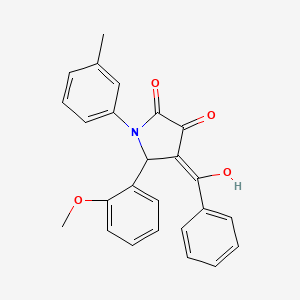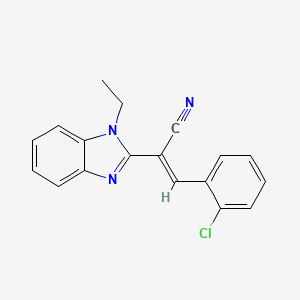
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, also known as DPM-1001, is a potent and selective inhibitor of the protein kinase C (PKC) isoform epsilon. It has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile selectively inhibits the PKC isoform epsilon, which plays a critical role in cell proliferation, differentiation, and survival. PKC epsilon is overexpressed in many types of cancer cells and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. By inhibiting PKC epsilon, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders. In addition, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile for lab experiments is its high selectivity and potency for PKC epsilon, which allows for specific targeting of this isoform without affecting other PKC isoforms or related kinases. This makes it a valuable tool for studying the role of PKC epsilon in various biological processes and diseases. However, one limitation of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, including:
1. Further studies on the mechanisms of action of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in cancer, cardiovascular diseases, and neurological disorders, including the identification of downstream targets and signaling pathways.
2. Development of more potent and selective inhibitors of PKC epsilon based on the structure of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile.
3. Evaluation of the safety and efficacy of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in clinical trials for various indications, including cancer, heart failure, and stroke.
4. Investigation of the potential use of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile as a diagnostic or prognostic marker for cancer and other diseases.
5. Exploration of the potential use of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for enhanced efficacy and reduced toxicity.
In conclusion, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile is a promising compound with potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Its selective inhibition of PKC epsilon makes it a valuable tool for studying the role of this isoform in various biological processes and diseases. Further research is needed to fully elucidate its mechanisms of action and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile involves a multi-step process, starting with the reaction of 2-amino-4-chloro-6-(1,1-dimethylpropyl)pyrimidine with morpholine to form 2-morpholin-4-yl-4-chloro-6-(1,1-dimethylpropyl)pyrimidine. This intermediate is then reacted with 2-cyano-3,4-dihydroisoquinoline in the presence of a palladium catalyst to yield 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile.
Aplicaciones Científicas De Investigación
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure, and to improve neurological function in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-4-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-4-19(2,3)16-9-14(15(10-20)17(21)24-16)13-11-22-18(23-12-13)25-5-7-26-8-6-25/h9,11-12H,4-8H2,1-3H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFGKHIWPJWVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC(=C(C(=C1)C2=CN=C(N=C2)N3CCOCC3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)
![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)

![1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
![N-(3-cyano-2-thienyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5297659.png)


![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)
![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![1-[7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidine-3-carbonitrile](/img/structure/B5297712.png)